molecular formula C15H19NO3 B3389573 tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate CAS No. 929975-74-6

tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate

Cat. No.: B3389573
CAS No.: 929975-74-6
M. Wt: 261.32 g/mol
InChI Key: WJINLHQWUAJFFG-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a prop-2-yn-1-yl chain, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetylene and tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts and Reagents: Palladium catalysts, such as Pd(PPh3)4, are often employed to facilitate the coupling reactions. Bases like triethylamine (TEA) or sodium hydride (NaH) are used to deprotonate the acetylene group, enabling nucleophilic attack on the carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamate derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate
  • tert-Butyl N-[3-(4-fluorophenyl)prop-2-yn-1-yl]carbamate
  • tert-Butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate

Uniqueness

Tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and electronic interactions, potentially enhancing the compound’s affinity for certain molecular targets.

Properties

IUPAC Name

tert-butyl N-[3-(4-methoxyphenyl)prop-2-ynyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)16-11-5-6-12-7-9-13(18-4)10-8-12/h7-10H,11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJINLHQWUAJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172755
Record name 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-74-6
Record name 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(4-methoxyphenyl)-2-propyn-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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